molecular formula C16H16N6O4 B11992644 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11992644
M. Wt: 356.34 g/mol
InChI Key: NEQFMZAOIPFFCM-CNHKJKLMSA-N
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Description

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the purine derivative, which is then reacted with an appropriate hydrazide.

    Condensation Reaction: The key step involves the condensation of the purine derivative with 3-hydroxybenzaldehyde in the presence of a suitable catalyst to form the desired hydrazone.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the phenyl ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the hydrazone linkage, converting it to the corresponding hydrazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the purine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its purine structure is similar to that of nucleotides, allowing it to interact with enzymes involved in nucleotide metabolism.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It has shown promise as an anti-cancer agent due to its ability to inhibit certain enzymes that are overexpressed in cancer cells.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science.

Mechanism of Action

The mechanism of action of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid
  • 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl ester

Uniqueness

The uniqueness of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide lies in its hydrazone linkage and the presence of the hydroxyl group on the phenyl ring. These features confer specific chemical reactivity and biological activity that distinguish it from other similar compounds.

Properties

Molecular Formula

C16H16N6O4

Molecular Weight

356.34 g/mol

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H16N6O4/c1-20-14-13(15(25)21(2)16(20)26)22(9-17-14)8-12(24)19-18-7-10-4-3-5-11(23)6-10/h3-7,9,23H,8H2,1-2H3,(H,19,24)/b18-7+

InChI Key

NEQFMZAOIPFFCM-CNHKJKLMSA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N/N=C/C3=CC(=CC=C3)O

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NN=CC3=CC(=CC=C3)O

Origin of Product

United States

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